molecular formula C9H13NOS B15047530 (2S)-2-Amino-2-(3-methylthiophenyl)ethan-1-ol

(2S)-2-Amino-2-(3-methylthiophenyl)ethan-1-ol

Cat. No.: B15047530
M. Wt: 183.27 g/mol
InChI Key: MUFHXIUVJOIJCJ-SECBINFHSA-N
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Description

(2S)-2-Amino-2-(3-methylthiophenyl)ethan-1-ol is a chiral amino alcohol featuring a 3-methylthiophenyl group attached to the stereogenic carbon. The compound’s structure combines a polar amino-alcohol moiety with a lipophilic aromatic ring substituted with a methylthio (-SMe) group.

Properties

Molecular Formula

C9H13NOS

Molecular Weight

183.27 g/mol

IUPAC Name

(2S)-2-amino-2-(3-methylsulfanylphenyl)ethanol

InChI

InChI=1S/C9H13NOS/c1-12-8-4-2-3-7(5-8)9(10)6-11/h2-5,9,11H,6,10H2,1H3/t9-/m1/s1

InChI Key

MUFHXIUVJOIJCJ-SECBINFHSA-N

Isomeric SMILES

CSC1=CC=CC(=C1)[C@@H](CO)N

Canonical SMILES

CSC1=CC=CC(=C1)C(CO)N

Origin of Product

United States

Preparation Methods

Azide Reduction Pathway

A promising approach for preparing this compound involves the reduction of the corresponding azide precursor. This method is supported by analogous syntheses of similar compounds, as demonstrated in the preparation of (2S)-2-amino-2-(3,5-difluorophenyl)ethan-1-ol.

Reaction Conditions:

  • Starting material: (2S)-2-azido-2-(3-methylthiophenyl)ethan-1-ol
  • Catalyst: Palladium (10% on activated carbon)
  • Hydrogen atmosphere
  • Solvent: Methanol
  • Reaction time: 4 hours
  • Temperature: Room temperature
  • Atmosphere: Inert (nitrogen or argon)

This methodology typically affords yields of approximately 75% for analogous compounds, with retention of stereochemical integrity at the chiral center.

Preparation of the Azide Precursor

The azide precursor can be synthesized through multiple routes:

  • Epoxide Opening Method : Treatment of (S)-2-(3-methylthiophenyl)oxirane with sodium azide in a protic solvent system.

  • Mitsunobu Reaction : Conversion of the corresponding (2S)-2-hydroxy-2-(3-methylthiophenyl)ethan-1-ol to its azide derivative using diphenylphosphoryl azide (DPPA), triphenylphosphine, and diethyl azodicarboxylate (DEAD).

Microbiological and Enzymatic Methods

Microbial Reduction of Ketones

The stereoselective preparation of this compound can be achieved through microbial reduction of the corresponding ketone. Research on similar 2-amino-1-phenylethanol derivatives indicates that microorganisms belonging to the genera Staphylococcus, Micrococcus, Rhodococcus, and Neisseria can effectively catalyze the asymmetric reduction of aminoketones to yield optically active amino alcohols.

Protocol:

  • Prepare the precursor 2-amino-2-(3-methylthiophenyl)ethan-1-one
  • Incubate with appropriate microorganism culture
  • Maintain optimal temperature and pH conditions
  • Extract and purify the resultant amino alcohol

The advantages of this method include high stereoselectivity and environmentally benign conditions.

Enzymatic Resolution

Another approach involves enzymatic resolution of racemic 2-amino-2-(3-methylthiophenyl)ethan-1-ol. This methodology utilizes enzymes that selectively act on one enantiomer in a racemic mixture, allowing for the isolation of the desired (S)-enantiomer.

Chemical Resolution Methods

Diastereomeric Salt Formation

The preparation of enantiomerically pure this compound can be accomplished through diastereomeric salt formation with chiral resolving agents. This approach leverages the different physicochemical properties of diastereomeric salts for separation.

Typical Procedure:

  • React racemic 2-amino-2-(3-methylthiophenyl)ethan-1-ol with a chiral acid (e.g., L-tartaric acid, D-camphorsulfonic acid)
  • Crystallize the resultant diastereomeric salts under controlled conditions
  • Separate the diastereomers based on differential solubility
  • Liberate the free amino alcohol from the salt by base treatment

This methodology has been successfully employed in the resolution of similar amino alcohol compounds with high optical purity.

Chiral Auxiliary-Mediated Synthesis

The use of chiral auxiliaries represents another viable approach for accessing this compound with high stereoselectivity. This strategy involves:

  • Incorporation of a chiral auxiliary to direct stereochemistry during key transformations
  • Stereoselective introduction of functional groups
  • Subsequent removal of the auxiliary to reveal the desired chiral amino alcohol

Analytical Characterization

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC) with chiral stationary phases is essential for determining the enantiomeric purity of this compound. Commonly employed columns include:

  • Cellulose-based chiral columns (e.g., Chiralcel OD)
  • Amylose-based chiral columns (e.g., Chiralpak AD)
  • β-Cyclodextrin-based columns

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy provides crucial structural verification. For similar 2-aminothiophene derivatives, characteristic patterns include:

  • ¹H-NMR spectral features similar to those of related compounds (e.g., δ=1.35 (d, 3H), 3.41 (m, 1H), 3.60 (m, 1H), 3.77 (m, 1H))
  • ¹³C-NMR patterns comparable to analogous structures (e.g., δ=15 (s), 51 (m), 64 (s))

Optical Rotation

Chemical Reactions Analysis

Types of Reactions

(2S)-2-Amino-2-(3-methylthiophenyl)ethan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form a corresponding amine or alcohol.

    Substitution: The amino group can participate in substitution reactions, leading to the formation of derivatives with different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used to introduce new functional groups.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

Chemistry

In chemistry, (2S)-2-Amino-2-(3-methylthiophenyl)ethan-1-ol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.

Biology

In biological research, this compound is studied for its potential effects on cellular processes and signaling pathways. It may serve as a tool for investigating the role of specific amino and hydroxyl groups in biological systems.

Medicine

In medicine, this compound is explored for its potential therapeutic applications. It may act as a precursor for the development of new drugs targeting various diseases, including neurological disorders and cancer.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.

Mechanism of Action

The mechanism by which (2S)-2-Amino-2-(3-methylthiophenyl)ethan-1-ol exerts its effects involves interactions with specific molecular targets and pathways. The amino and hydroxyl groups can form hydrogen bonds with target proteins, influencing their structure and function. Additionally, the thiophene ring may participate in π-π interactions with aromatic residues in proteins, further modulating their activity.

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

The table below summarizes key structural analogs, highlighting substituent variations, molecular weights, and physicochemical properties:

Compound Name Substituent (Phenyl Position) Molecular Formula Molecular Weight (g/mol) CAS Number Notable Properties
(2S)-2-Amino-2-(3-methylthiophenyl)ethan-1-ol 3-methylthio C9H13NOS ~195.27 (estimated) Not provided High lipophilicity (due to -SMe group)
(2S)-2-Amino-2-(4-iodophenyl)ethan-1-ol HCl 4-iodo C8H11ClINO 299.54 2376106-42-0 Heavy atom effect; potential radiopharmaceutical use
(2S)-2-Amino-2-(4-bromo-2-methoxyphenyl)ethan-1-ol 4-bromo, 2-methoxy C9H12BrNO2 246.10 1212799-95-5 Electron-withdrawing Br; increased polarity
(2S)-2-Amino-2-(3-fluoro-4-(trifluoromethyl)phenyl)ethan-1-ol 3-fluoro, 4-CF3 C9H9F4NO 223.17 1213918-01-4 Strong electron-withdrawing groups; enhanced metabolic stability
(2S)-2-Amino-2-(3-chloro-5-fluorophenyl)ethan-1-ol 3-Cl, 5-F C8H8ClFNO 203.61 1323966-31-9 Dual halogenation; potential antimicrobial activity
(2S)-2-Amino-2-(3-methylphenyl)ethan-1-ol 3-methyl C9H13NO 151.21 1026230-99-8 Moderate lipophilicity; common in PROTAC synthesis

Key Observations :

  • Lipophilicity : The 3-methylthio substituent likely enhances lipophilicity compared to methoxy () or halogenated analogs, improving membrane permeability .
  • Electron Effects : Electron-withdrawing groups (e.g., -I, -Br, -CF3) increase polarity and may influence binding to charged biological targets .
  • Steric Effects : Bulkier substituents (e.g., -CF3) could hinder rotational freedom, affecting conformational stability in drug-receptor interactions .
Antitumor Potential
  • The (3-chlorophenyl) analog () is used in proteolysis-targeting chimeras (PROTACs), where its amino alcohol moiety facilitates linker conjugation to E3 ligase ligands.
  • Halogenated derivatives (e.g., 4-iodo, 4-bromo) are explored in radiopharmaceuticals or as intermediates for click chemistry due to their heavy atom effects and reactivity .
Antimicrobial and Metabolic Stability
  • Dual-halogenated analogs (e.g., 3-Cl,5-F in ) show promise in antimicrobial screens, leveraging halogen electronegativity for target inhibition.

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